molecular formula C21H20N4O6S2 B1212261 N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B1212261
M. Wt: 488.5 g/mol
InChI Key: UOTBVRGDDNJCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a member of quinolines.

Scientific Research Applications

Carbonic Anhydrase Inhibition

The compound's relevance extends into the field of diuretics, particularly those with carbonic anhydrase inhibitory action. A literature review spanning 2005 to 2013 highlighted the importance of sulfonamide diuretics, including those with structures similar to the compound , for their role in treating conditions like obesity, cancer, epilepsy, and hypertension. These diuretics, through carbonic anhydrase inhibition, contribute to blood pressure regulation and exhibit organ-protective activities. This is attributed to their effect on renal carbonic anhydrases, which significantly influences nitrite excretion in urine, underscoring the compound's potential in therapeutic applications beyond diuresis (Carta & Supuran, 2013).

Quinazoline Derivatives in Medicine

Quinazoline derivatives, closely related to the chemical structure of interest, have been extensively studied for their biological activities. A review highlighted the significance of quinazoline-4(3H)-ones and their derivatives in medicinal chemistry, showcasing their presence in over 200 naturally occurring alkaloids. These compounds have been explored for their antibacterial efficacy against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Their potential as lead compounds in addressing antibiotic resistance also emphasizes the broader implications of related structures like N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide in drug development (Tiwary et al., 2016).

Sulfonamide Analogues and Biological Activities

The exploration of N-sulfonylamino azinones, which share structural similarities with the compound in focus, reveals a vast array of biological activities. These include antihypertensive, anti-inflammatory, anticancer, and neurological disorder treatments. Specifically, derivatives based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise in addressing neurological conditions such as epilepsy and schizophrenia. This underscores the compound's potential relevance in developing treatments for a range of diseases, further highlighting the importance of sulfonamide analogues in medicinal chemistry (Elgemeie et al., 2019).

properties

Product Name

N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Molecular Formula

C21H20N4O6S2

Molecular Weight

488.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C21H20N4O6S2/c1-12-2-3-15-19(24-32-23-15)20(12)33(28,29)25(4-5-26)11-14-8-13-9-17-18(31-7-6-30-17)10-16(13)22-21(14)27/h2-3,8-10,26H,4-7,11H2,1H3,(H,22,27)

InChI Key

UOTBVRGDDNJCOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N(CCO)CC3=CC4=CC5=C(C=C4NC3=O)OCCO5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 4
N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 5
N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Reactant of Route 6
N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

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